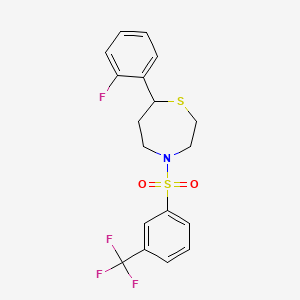

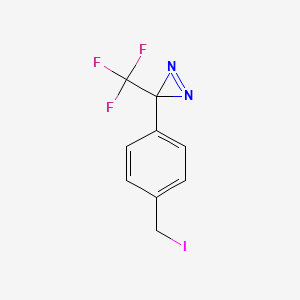

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

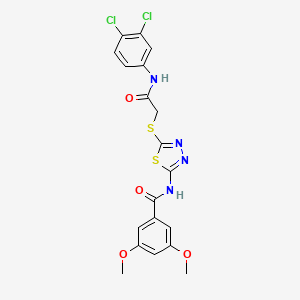

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine, also known as IF-Diazirine, is a novel compound with a wide range of applications in scientific research. It is a highly reactive organometallic compound that can be used as a photo-initiator in various synthetic reactions. IF-Diazirine is also an important tool for studying biochemical and physiological processes in living organisms.

科学的研究の応用

Peptide Photoaffinity Reagents : This compound has been used in the preparation of a carbene-yielding amino acid for incorporation into peptide photoaffinity reagents. The amino acid synthesized from this compound offers advantages for building peptide photoaffinity reagents (Shih & Bayley, 1985).

Surface Modification of Graphitic and Carbon Nanotubes : It has been shown to be useful as a photoactivated carbene precursor. This facilitates covalent surface modification of graphitic carbon and carbon nanotubes, enabling attachment of various chemical species to these surfaces (Lawrence et al., 2011).

Photochemical Probes : The compound has been synthesized for use as a photolabile carbene generating group. It demonstrates stability in dark conditions and rapid photolysis, making it suitable for preparing various photochemical probes (Brunner, Senn, & Richards, 1980).

Chemical Biology Applications : It has been involved in Friedel-Crafts alkylations when irradiated in the presence of phenol and tyrosine derivatives, suggesting potential applications in cleaner diazirines for chemical biology (Raimer & Lindel, 2013).

Photocrosslinking in Molecular Biology : A derivative of this compound has been used in the synthesis of a cleavable carbene-generating reagent for photocrosslinking experiments in molecular biology (Kogon, Bochkariov, Baskunov, & Cheprakov, 1992).

Labeling of Membrane Proteins : The compound has been used as a photoactivatable carbene precursor for selectively labeling the hydrophobic core of membranes, providing insights into the topological organization of membrane-embedded proteins (Hoppe, Brunner, & Jørgensen, 1984).

Material and Medicinal Chemistry : It plays a critical role in the development of novel devices and new drugs, especially in the field of materials science and medicinal chemistry (Murai & Hashimoto, 2023).

特性

IUPAC Name |

3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)diazirine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IN2/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZFAVYPSDBXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)C2(N=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

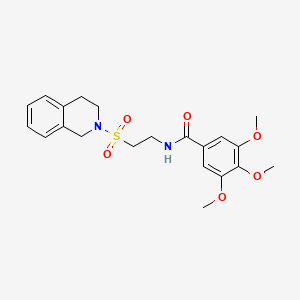

![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2994381.png)

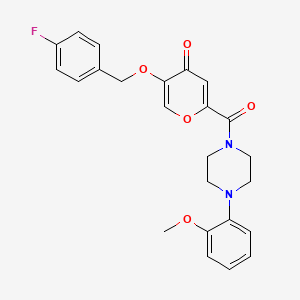

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2994383.png)

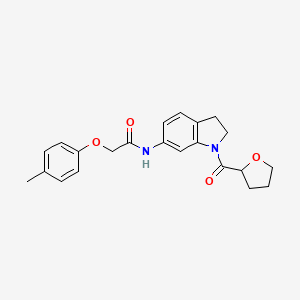

![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2994386.png)

![7-(1-Prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2994391.png)